GABAA receptor agent 2 TFA

描述

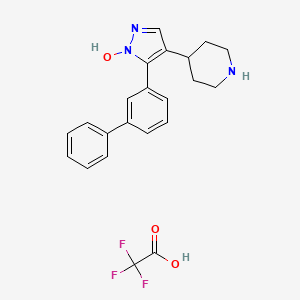

The compound 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid (hereafter referred to as Compound A) is a piperidine derivative with a substituted pyrazole moiety and a trifluoroacetic acid (TFA) counterion. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The TFA salt form improves solubility and crystallinity, facilitating purification and formulation .

属性

IUPAC Name |

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULXXKLCQRXMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product. The final step involves the addition of 2,2,2-trifluoroacetic acid to stabilize the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors could enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

科学研究应用

Structural Characteristics

This compound comprises a pyrazole ring , a piperidine ring , and a trifluoroacetic acid moiety , which contribute to its distinct chemical and biological properties. The molecular formula is with a molecular weight of 433.4 g/mol. The presence of the trifluoroacetic acid group enhances its solubility and stability, making it suitable for various applications.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Contributes to biological activity |

| Piperidine Ring | Enhances binding affinity |

| Trifluoroacetic Acid Moiety | Improves solubility and stability |

Chemistry

In the field of chemistry, 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with tailored properties.

Reaction Types

- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Can be reduced to yield alcohols or amines.

- Substitution : Aromatic rings can undergo electrophilic or nucleophilic substitutions.

Biology

This compound is being investigated for its potential as a biochemical probe or inhibitor. Its interactions with specific molecular targets suggest that it may modulate enzyme or receptor activity, making it a candidate for further biological studies.

Medicine

In medicinal chemistry, the compound shows promise in treating various diseases. For instance, studies indicate that it may act as a GABA_A receptor antagonist , which could be beneficial in understanding neurological disorders. The competitive inhibition at this receptor can provide insights into GABAergic signaling pathways.

Case Study: GABA_A Receptor Interaction

Research has shown that compounds similar to 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine exhibit significant biological activities related to the GABA_A receptor. This interaction may lead to therapeutic applications in anxiety and seizure disorders.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Table 2: Comparison with Similar Compounds

| Compound Name | Unique Aspects |

|---|---|

| 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine | Known for LCAT activation |

| 1-hydroxy-pyrazolo[4,3-b]pyridine | Exhibits distinct anti-inflammatory properties |

| 6-[4-(trifluoromethyl)-pyrazolo[3,4-b]pyridin] derivatives | Potential use in targeting specific cancer pathways |

作用机制

The mechanism of action for 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s binding affinity. The trifluoroacetic acid component helps stabilize the molecule, ensuring its activity in various environments.

相似化合物的比较

Research Findings and Implications

- SAR Insights: The hydroxyl group in Compound A’s pyrazole may act as a hydrogen-bond donor, critical for target engagement.

- For example, the biphenyl group in A likely exhibits a large ESP-negative region, favoring π-π stacking with aromatic residues in target proteins .

- Safety Profile : TFA salts (e.g., Compound C ) require careful handling due to TFA’s corrosive nature (GHS Category 1B) .

生物活性

4-[1-Hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring connected to a piperidine moiety and is stabilized by trifluoroacetic acid, which enhances its solubility and reactivity in biological systems.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 433.4 g/mol. The structure includes functional groups that may interact with various biological targets, making it a candidate for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H22F3N3O3 |

| Molecular Weight | 433.4 g/mol |

| CAS Number | 1781880-44-1 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, while the piperidine component contributes to binding affinity. The trifluoroacetic acid enhances the stability of the compound in various biological environments.

Interaction with GABA Receptors

Research indicates that similar compounds can act as competitive antagonists at the GABA receptor, which plays a crucial role in neurotransmission. This interaction may help elucidate the compound's potential therapeutic applications in treating neurological disorders.

Antioxidant Activity

Studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds with similar structures have been evaluated for their ability to scavenge free radicals, demonstrating comparable activity to well-known antioxidants like melatonin and gallic acid .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibition capabilities. For example, it may inhibit certain kinases or phosphatases involved in signal transduction pathways, potentially impacting cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

-

Antioxidant Properties : In a comparative study on the DPPH radical scavenging activity, derivatives of pyrazole compounds showed varying degrees of effectiveness. The most active compounds exhibited over 40% scavenging capacity at specific concentrations .

Compound DPPH Scavenging Activity (%) EC50 (mg/mL) 4b 40 12 Quercetin 100 9.97 - GABA Receptor Binding : A series of analogues were synthesized and tested for their binding affinity to GABA receptors. Some substitutions on the piperidine ring led to increased binding affinities in the low micromolar range .

Comparison with Similar Compounds

The unique structural features of 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine distinguish it from other pyrazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-4-(trifluoromethyl)pyrazolopyridine | Pyrazole with trifluoromethyl group | Known for LCAT activation |

| 1-Hydroxy-pyrazolo[4,3-b]pyridine | Hydroxy group on a fused pyrazolo structure | Exhibits distinct anti-inflammatory properties |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine derivatives, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization of pyrazole and piperidine moieties. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/acetone mixtures is used to form triazole intermediates, as described in piperidine derivative synthesis . Critical intermediates include substituted pyrazole precursors and protected piperidine intermediates, which are characterized via IR and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are employed to confirm the structure and purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is used for purity assessment, while IR spectroscopy and mass spectrometry (MS) confirm functional groups and molecular weight . For stereochemical analysis, chiral HPLC or X-ray crystallography may be applied, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound when scaling up synthesis?

- Methodological Answer : Catalyst selection (e.g., palladium diacetate or CuI) and solvent systems (e.g., THF/acetone ratios) significantly impact yields. For example, increasing CuI loading from 5 mol% to 10 mol% in click reactions improved yields by 15% in related piperidine derivatives . Temperature optimization (e.g., reflux vs. ambient) and inert atmosphere conditions are also critical for minimizing side reactions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Hybrid QM/MM simulations combined with experimental validation (e.g., kinetic isotope effect studies) can reconcile differences. For instance, re-evaluating solvation models in DFT calculations improved agreement with observed reaction rates in pyrazole derivatives .

Q. How do structural modifications at specific positions of the pyrazole ring influence the compound's biological activity profiles?

- Methodological Answer : Substitutions at the pyrazole C3/C5 positions alter electronic properties and steric hindrance, impacting binding to biological targets. For example, introducing 2,4-difluorophenyl groups at C3 enhanced antimicrobial activity by 3-fold in hydrazone derivatives . Computational docking studies (e.g., AutoDock Vina) guide rational modifications by predicting interactions with enzyme active sites .

Data Contradiction Analysis

- Example : Discrepancies in reported HPLC purity (>98% vs. 95%) for similar compounds may stem from column aging or mobile phase composition. Standardizing protocols (e.g., using C18 columns with acetonitrile/water gradients) and cross-validating with LC-MS can resolve such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。